2-(4-Bromophenyl)-1-methylpyrrolidine 2-(4-Bromophenyl)-1-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 164737-33-1
VCID: VC5717476
InChI: InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3
SMILES: CN1CCCC1C2=CC=C(C=C2)Br
Molecular Formula: C11H14BrN
Molecular Weight: 240.144

2-(4-Bromophenyl)-1-methylpyrrolidine

CAS No.: 164737-33-1

Cat. No.: VC5717476

Molecular Formula: C11H14BrN

Molecular Weight: 240.144

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-1-methylpyrrolidine - 164737-33-1

Specification

CAS No. 164737-33-1
Molecular Formula C11H14BrN
Molecular Weight 240.144
IUPAC Name 2-(4-bromophenyl)-1-methylpyrrolidine
Standard InChI InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3
Standard InChI Key RIEICTJOEICJJT-UHFFFAOYSA-N
SMILES CN1CCCC1C2=CC=C(C=C2)Br

Introduction

Structural and Physicochemical Properties

2-(4-Bromophenyl)-1-methylpyrrolidine is characterized by a pyrrolidine ring substituted at the 1-position with a methyl group and at the 2-position with a 4-bromophenyl moiety. The molecular formula C₁₁H₁₄BrN corresponds to a molecular weight of 256.14 g/mol . The SMILES notation (CN1CCCC1C2=CC=C(C=C2)Br) and InChIKey (RIEICTJOEICJJT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, reveal insights into its gas-phase behavior. For instance, the [M+H]+ ion (m/z 240.03824) exhibits a CCS of 150.2 Ų, while the [M+Na]+ adduct (m/z 262.02018) shows a slightly higher CCS of 153.7 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for Key Adducts

Adductm/zCCS (Ų)
[M+H]+240.03824150.2
[M+Na]+262.02018153.7
[M+NH4]+257.06478156.0
[M-H]-238.02368152.4

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) data for related pyrrolidine derivatives provide benchmarks for analytical identification. For instance, N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide exhibits a [M+Na]+ ion at m/z 411.0679, with deviations <1 ppm from theoretical values . Similarly, ¹H NMR spectra of N-(4-bromophenyl)pyrrolidine derivatives show characteristic aromatic proton resonances at δ 7.2–7.4 ppm and pyrrolidine methylene signals at δ 2.0–3.8 ppm . These patterns are expected to persist in 2-(4-bromophenyl)-1-methylpyrrolidine, with the methyl group resonating near δ 1.2–1.5 ppm.

Conformational Analysis

X-ray crystallographic studies of structurally analogous dispiro compounds reveal that pyrrolidine rings often adopt half-chair or envelope conformations . In 4′-(4-bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione, the pyrrolidine ring exists in a half-chair configuration, stabilized by intramolecular C–H⋯O hydrogen bonds . These findings suggest that 2-(4-bromophenyl)-1-methylpyrrolidine may exhibit similar conformational flexibility, influencing its reactivity and intermolecular interactions.

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